![molecular formula C12H10BClO3 B1457211 [4-(4-Chlorophenoxy)phenyl]boronic acid CAS No. 1035491-05-4](/img/structure/B1457211.png)
[4-(4-Chlorophenoxy)phenyl]boronic acid
Übersicht
Beschreibung
“[4-(4-Chlorophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Chemical Reactions Analysis
Boronic acids, such as “[4-(4-Chlorophenoxy)phenyl]boronic acid”, can participate in various chemical reactions. They are often used as reactants in palladium-catalyzed direct arylation . They can also undergo Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Phenyl boronic acids play a crucial role in the stereoselective addition reactions. For instance, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid has yielded new boron bicyclic species, showcasing the utility of boronic acids in creating complex molecular architectures with potential applications in drug design and material science (Barba et al., 2001).
Environmental Remediation
Boron-doped diamond electrodes have been employed in the electrochemical degradation of clofibric acid, a metabolite related to the 4-chlorophenoxy group, demonstrating the effectiveness of boronic acid derivatives in water treatment and environmental remediation technologies (Sirés et al., 2006).
Sensing Applications
Phenyl boronic acids have been modified for use in sensing applications, particularly for saccharide recognition, due to their ability to form complexes with saccharides. This capability is utilized in the development of sensors and diagnostic tools, as demonstrated by the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes (Mu et al., 2012).
Molecular Recognition and Therapeutics
Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics by inhibiting the entry of viruses such as the Hepatitis C virus into cells, indicating the potential of phenylboronic acid derivatives in developing novel antiviral drugs (Khanal et al., 2013).
Electroanalytical Applications
The combination of high-intensity ultrasound with boron-doped diamond electrodes has been explored for the electroanalysis of 4-chlorophenol, a priority pollutant. This research underlines the utility of phenylboronic acid derivatives in environmental monitoring and analytical chemistry (Saterlay et al., 2001).
Eigenschaften
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZAQAFQKTBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenoxy)phenyl]boronic acid | |
CAS RN |
1035491-05-4 | |
| Record name | [4-(4-chlorophenoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



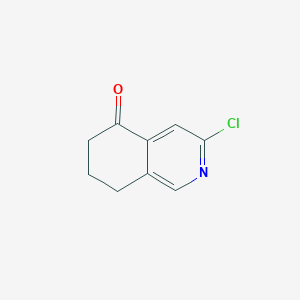
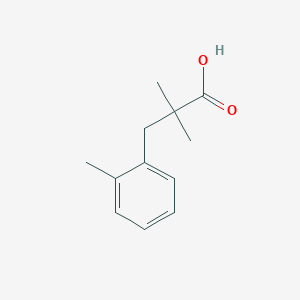
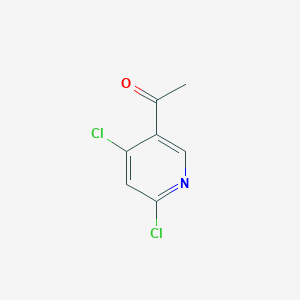
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
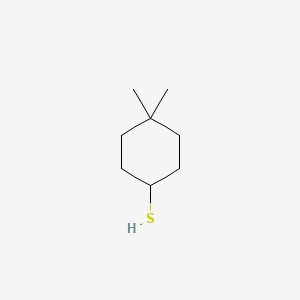
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
amine](/img/structure/B1457137.png)
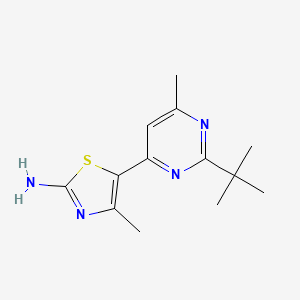


![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
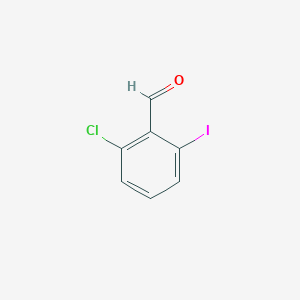
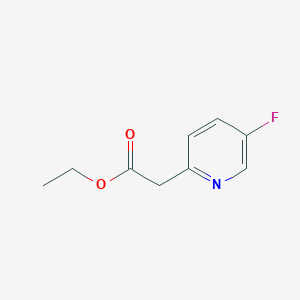
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)